molecular formula C9H13F3O2 B15309543 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid

1-(Trifluoromethyl)cycloheptane-1-carboxylic acid

Katalognummer: B15309543
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: DDVVDMCODSRRCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring, with a carboxylic acid functional group

Vorbereitungsmethoden

The synthesis of 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Trifluoromethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)cycloheptane-1-carboxylic acid finds applications in several areas of scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Wirkmechanismus

The mechanism by which 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Pathways involved may include metabolic processes where the compound is modified or broken down, influencing its overall activity and effects.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Differing by the ring size, this compound has a cyclohexane ring instead of a cycloheptane ring.

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Featuring a cyclopentane ring, this compound also shares the trifluoromethyl and carboxylic acid groups.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a different carbon backbone but includes the trifluoromethyl and carboxylic acid functionalities. The uniqueness of this compound lies in its seven-membered ring structure, which can impart distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H13F3O2

Molekulargewicht

210.19 g/mol

IUPAC-Name

1-(trifluoromethyl)cycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)8(7(13)14)5-3-1-2-4-6-8/h1-6H2,(H,13,14)

InChI-Schlüssel

DDVVDMCODSRRCZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.